molecular formula C32H43N7O3 B11412288 N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No.: B11412288
M. Wt: 573.7 g/mol
InChI Key: INBQAAHEBZEQRN-UHFFFAOYSA-N
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Description

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that features a piperazine ring, a triazoloquinazoline moiety, and a propanamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the formation of the triazoloquinazoline core. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide include other piperazine derivatives and triazoloquinazoline compounds These similar compounds may share some biological activities but differ in their specific interactions and effects

Properties

Molecular Formula

C32H43N7O3

Molecular Weight

573.7 g/mol

IUPAC Name

N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C32H43N7O3/c1-23(2)42-22-8-16-38-31(41)26-10-5-6-11-28(26)39-29(34-35-32(38)39)13-14-30(40)33-15-17-36-18-20-37(21-19-36)27-12-7-9-24(3)25(27)4/h5-7,9-12,23H,8,13-22H2,1-4H3,(H,33,40)

InChI Key

INBQAAHEBZEQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCCOC(C)C)C

Origin of Product

United States

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